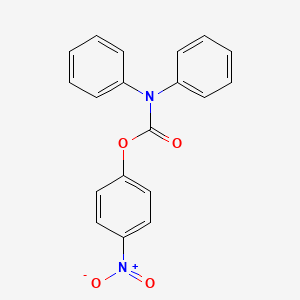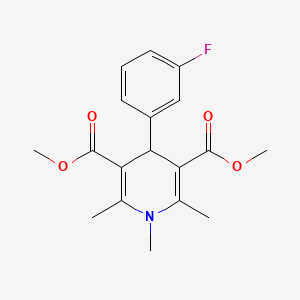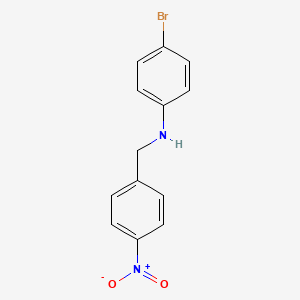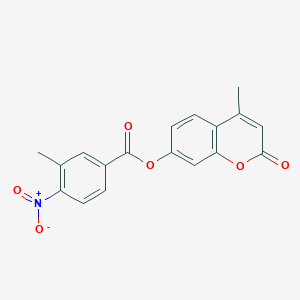
5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione, also known as BPTT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. In
Aplicaciones Científicas De Investigación
5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione induces apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the extrinsic pathway. Additionally, 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has been shown to possess antiviral activity against the Zika virus and the human immunodeficiency virus (HIV). 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione inhibits viral replication by targeting the viral protease and preventing the maturation of the viral particles. Moreover, 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has been investigated for its antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Mecanismo De Acción
The mechanism of action of 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione involves the inhibition of various enzymes and signaling pathways. 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione inhibits the activity of topoisomerase II, which is an essential enzyme for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and induces apoptosis in cancer cells. 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione also inhibits the activity of viral proteases, which are essential for viral replication. This inhibition prevents the maturation of the viral particles and reduces the viral load. Additionally, 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has been shown to exhibit various biochemical and physiological effects. It induces apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the extrinsic pathway. 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione also inhibits the activity of topoisomerase II, which leads to the accumulation of DNA damage and induces cell cycle arrest. Moreover, 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione inhibits the activity of viral proteases, which prevents the maturation of the viral particles and reduces the viral load. Additionally, 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione inhibits the activity of the NF-κB signaling pathway, which reduces inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has several advantages for lab experiments. It exhibits potent anticancer, antiviral, and antimicrobial activity, which makes it a promising candidate for drug development. 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione is also relatively easy to synthesize and purify, which makes it accessible for research purposes. However, 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione is also not stable in acidic conditions, which can affect its activity and potency.
Direcciones Futuras
There are several future directions for the research on 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathophysiology of these diseases. Another direction is to explore the structure-activity relationship of 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione and its derivatives to identify more potent and selective compounds. Moreover, the development of novel drug delivery systems for 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione can improve its bioavailability and efficacy. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione can provide valuable information for its clinical development.
Conclusion:
5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits potent anticancer, antiviral, and antimicrobial activity, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione, including its potential as a therapeutic agent for other diseases, the exploration of its structure-activity relationship, the development of novel drug delivery systems, and the investigation of its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
The synthesis of 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione involves a multistep process that starts with the reaction of benzylamine with 2-phenylethyl isocyanide to form the corresponding urea derivative. This intermediate is then treated with thiosemicarbazide and triethylorthoformate to yield 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione. The purity and yield of 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione can be improved by using column chromatography and recrystallization techniques.
Propiedades
IUPAC Name |
5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S/c22-18-19-14-20(13-17-9-5-2-6-10-17)15-21(18)12-11-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNJUWQYDSGXNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CC=CC=C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-1-phenethyl-1,3,5-triazinane-2-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR*,9bR*)-2-(isoquinolin-5-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5686594.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B5686598.png)



![5-acetyl-1'-(2-thienylacetyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5686627.png)

![9-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686639.png)



![5-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2(1H)-one](/img/structure/B5686691.png)